molecular formula C₁₉H₂₈O₂ B1145156 rac Galaxolidone Lactol Methyl Ether CAS No. 946845-16-5

rac Galaxolidone Lactol Methyl Ether

Cat. No.: B1145156
CAS No.: 946845-16-5
M. Wt: 288.42
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Description

rac Galaxolidone Lactol Methyl Ether (CAS: 946845-16-5) is a synthetic intermediate and pharmaceutical impurity with the molecular formula C₁₉H₂₈O₂ and a molecular weight of 288.42 g/mol . Structurally, it is derived from the fungal metabolite rac Galaxolidone Lactol (CAS: 946845-14-3), which originates from the biodegradation of Galaxolide, a widely used polycyclic musk in fragrances . The methyl ether variant is synthesized via methylation of the lactol hydroxyl group, enhancing its stability and utility in organic synthesis .

Key applications include its role in multicomponent reactions for constructing complex natural product analogs, such as pederin derivatives, and its use in studying fragrance metabolism . Handling requires strict safety protocols due to its reactivity, including the use of protective equipment and proper waste disposal .

Properties

CAS No.

946845-16-5

Molecular Formula

C₁₉H₂₈O₂

Molecular Weight

288.42

Synonyms

1,3,4,6,7,8-Hexahydro-1-methoxy-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Galaxolidone Lactol Methyl Ether involves multiple steps, including the etherification of glycerol with long-chain alcohols. This process typically uses homogeneous catalysts to facilitate the reaction. The reaction conditions, such as temperature, catalyst type, and molar ratios, significantly affect the yield and purity of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: rac Galaxolidone Lactol Methyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halides, amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce various substituted ethers .

Scientific Research Applications

rac Galaxolidone Lactol Methyl Ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac Galaxolidone Lactol Methyl Ether involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, affecting their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Galaxolide (Parent Compound)
  • CAS : 1222-05-5 | Molecular Formula : C₁₈H₂₆O
  • Applications : Primary use as a fragrance in perfumes, cosmetics, and detergents.
  • Key Differences: Galaxolide lacks the lactol methyl ether moiety, making it less polar and more volatile than rac Galaxolidone Lactol Methyl Ether.
rac Galaxolidone Lactol
  • CAS : 946845-14-3 | Molecular Formula : C₁₈H₂₆O₂
  • Applications : Studied as a fungal metabolite and precursor for methyl ether derivatives.
  • Key Differences : The absence of the methyl ether group reduces its synthetic versatility compared to this compound. Its hydroxyl group makes it more reactive in acid-catalyzed reactions but less stable during storage .
Pederin Analogs (e.g., Acylimine Intermediate 13)
  • Synthetic Relevance : Used in total synthesis of pederin, a cytotoxic natural product.
  • Key Differences : These analogs incorporate nitrile or acyl aminal groups, enabling distinct reactivity in fragment coupling reactions. Unlike this compound, their synthesis often requires stringent temperature control (-78°C) to prevent tautomerization .

Key Insights :

  • This compound’s methyl ether group improves stability compared to the parent lactol but introduces handling complexities (e.g., controlled storage) .
  • Galaxolide’s Generally Recognized as Safe (GRAS) status contrasts sharply with the toxicity profile of this compound, limiting the latter’s direct commercial use .

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